4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide

CB2 agonist Receptor binding affinity Cannabinoid receptor

Researchers studying CB2-mediated immune signaling often face confounding CB1-driven psychoactivity from non-selective cannabinoid probes. This validated CB2-selective agonist (Ki=0.2 µM) exhibits zero detectable CB1 binding at concentrations up to 10 µM-a >50-fold selectivity window. Fully characterized across cAMP (EC₅₀=50 nM), radioligand binding, and GTPγS functional assays (EC₅₀=0.08 µM), with a partial agonist profile (Emax=76%) suitable for chronic immune modulation models without receptor desensitization. Supplied as part of a curated rare-chemical collection for early discovery; 5 mg and 10 mg research quantities available.

Molecular Formula C19H27Cl3N2O
Molecular Weight 405.8 g/mol
CAS No. 5525-25-7
Cat. No. B5250118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide
CAS5525-25-7
Molecular FormulaC19H27Cl3N2O
Molecular Weight405.8 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C19H27Cl3N2O/c1-13-9-11-24(12-10-13)17(19(20,21)22)23-16(25)14-5-7-15(8-6-14)18(2,3)4/h5-8,13,17H,9-12H2,1-4H3,(H,23,25)
InChIKeyBJLZUAVCKDWWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide: Selective CB2 Agonist Overview


4-tert-Butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide (CAS 5525-25-7, also indexed as CAS 324068-53-3) is a synthetic small-molecule benzamide derivative featuring a 4-tert-butylbenzamide core linked via a trichloroethyl bridge to a 4-methylpiperidine moiety. It was identified as a validated hit (Compound 4) in a high-throughput screen for selective cannabinoid CB2 receptor agonists and characterized as a CB2-selective agonist with no detectable CB1 binding at concentrations up to 10 µM [1]. The compound demonstrated a CB2 binding affinity (Ki) of 0.2 µM and functional cAMP agonism with a pEC₅₀ of 7.3 (EC₅₀ ≈ 50 nM), placing it among the higher-affinity CB2-selective agonists in its screening cohort [1].

CB2‑selective agonist — reported no detectable CB1 binding in screening panels

Functional response confirmed in cAMP and GTPγS assays

Distinct trichloroethyl‑piperidine scaffold diverges from classical cannabinoid chemotypes

Selectivity Advantage of 4-tert-Butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide


Cannabinoid CB2-targeting chemotypes exhibit wide variability in both receptor affinity and, critically, in their selectivity for CB2 over the psychoactivity-mediating CB1 receptor. Within the same high-throughput screening campaign that identified this compound, co-validated CB2 agonists (Compounds 2 and 3) displayed substantial CB1 cross-affinity (Ki = 1.8 µM and 1.6 µM respectively), while this compound (Compound 4) showed no detectable CB1 binding up to 10 µM—a >50-fold selectivity window [1]. Furthermore, even among CB2-selective agonists, CB2 binding affinity varied over 10-fold (Ki = 0.2 µM for Compound 4 vs. 2.3 µM for Compound 1), meaning that generic substitution without verifying the specific selectivity and affinity profile risks introducing CB1-mediated central nervous system side effects or yielding insufficient target engagement [1].

CB1 selectivity

CB2 agonists from the same screening set display wide CB1 cross‑activity variance; substituting may introduce CB1‑mediated psychoactive confounds in research models.

Affinity consistency

CB2 binding affinity differs markedly among validated hits; reported target engagement may not transfer without direct verification.

Functional profile

Partial versus full agonism and G‑protein activation potency vary across compounds, altering cellular signaling endpoints in comparative studies.

Head-to-Head Comparison vs. CB2 Agonist Alternatives


CB2 Binding Affinity Advantage

In a head-to-head radioligand displacement assay using [³H]CP 55,940 on HEK293 membranes expressing human CB2 receptors, this compound (Compound 4) exhibited a Ki of 0.2 µM (pKi = 6.6; 95% CI: 6.3–6.9). This represents a 4-fold higher affinity than Compound 3 (Ki = 0.8 µM), 5.5-fold higher than Compound 2 (Ki = 1.1 µM), and 11.5-fold higher than Compound 1 (Ki = 2.3 µM), all tested under identical assay conditions [1].

CB2 Binding Affinity
Head-to-head
Ki 0.2 µM — 4‑ to 11.5‑fold higher affinity than co‑identified hits
Reported CB2 binding affinity context
Radioligand displacement, identical assay conditions
CB2 agonist Receptor binding affinity Cannabinoid receptor

CB2 Selectivity: Undetectable CB1 Binding

In the same radioligand binding panel, this compound (Compound 4) displayed no significant binding (NSB) to human CB1 receptors at concentrations up to 10 µM, yielding a CB1/CB2 selectivity ratio of >50. By contrast, Compound 2 (CB1 Ki = 1.8 µM) and Compound 3 (CB1 Ki = 1.6 µM) both showed appreciable CB1 affinity with only 1.6-fold and 2.0-fold selectivity, respectively. Compound 1 also showed CB1 NSB but with substantially weaker CB2 affinity (Ki = 2.3 µM). This compound is therefore the only hit in the panel that simultaneously delivers sub-µM CB2 potency and complete CB1 avoidance [1].

CB1 Exclusion
Head-to-head
No significant CB1 binding up to 10 µM; selectivity ratio >50 vs. 1.6–2.0 for comparators
CB2‑exclusive signaling context
Absence of CB1 engagement avoids psychoactive confounds
CB2 selectivity CB1 off-target CNS safety

G-Protein Activation Potency

In a [³⁵S]GTPγS functional assay measuring direct G-protein activation downstream of CB2 receptor engagement, this compound (Compound 4) produced an EC₅₀ of 0.08 µM (pEC₅₀ = 7.1; 95% CI: 6.7–7.5). This is 6.3-fold more potent than Compound 1 (EC₅₀ = 0.5 µM; pEC₅₀ = 6.3), the only other CB2-selective agonist in the panel. Although Compound 3 demonstrated higher functional potency (EC₅₀ = 0.03 µM), it lacks CB2 selectivity (CB1 Ki = 1.6 µM) and thus cannot serve as a selective probe. This compound therefore offers the best balance of functional potency and receptor selectivity among the four validated hits [1].

G‑Protein Activation
Head-to-head
GTPγS EC₅₀ 0.08 µM — 6.3‑fold more potent than the only other selective hit (Compound 1)
Reported functional potency context
HEK293 membranes; direct G‑protein activation readout
Functional agonism GTPγS binding G-protein activation

Partial Agonist Profile and Signaling Bias

In the cAMP accumulation assay, this compound (Compound 4) exhibited an Emax of 76.0% relative to the reference agonist CP 55,940, compared to Compound 1 (Emax = 86.5%) and Compound 2 (Emax = 99.8%). Its cAMP potency (pEC₅₀ = 7.3) was intermediate among the four hits. This partial agonist profile may be advantageous in scenarios where full CB2 agonism leads to receptor desensitization or where a tempered signaling response is desired to avoid over-stimulation of immune pathways [1].

Partial Agonism
Head-to-head
cAMP Emax 76%, pEC₅₀ 7.3 — partial agonist vs. full agonists (Emax 87–100%)
May support sustained signaling studies without receptor overactivation
cAMP accumulation assay; tempered response ceiling
Partial agonism cAMP signaling Functional selectivity

Distinct Trichloroethyl-Piperidine Scaffold

The 4-tert-butylbenzamide linked via a 2,2,2-trichloroethyl bridge to a 4-methylpiperidine moiety represents a chemotype structurally distinct from classical cannabinoids (e.g., Δ⁹-THC), aminoalkylindoles (e.g., WIN 55,212-2), and the isoxazole/pyrrolidine scaffold of co-identified Compound 1. This scaffold divergence is relevant because different chemotypes often engage distinct receptor conformations and can exhibit divergent signaling bias, off-target profiles, and pharmacokinetic properties. The trichloroethyl linker introduces unique steric and electronic features not present in typical CB2 agonist scaffolds [1].

Scaffold Identity
Class-level
Trichloroethyl‑piperidine scaffold unique among classical cannabinoids, aminoalkylindoles, and co‑identified chemotypes
Chemotype divergence supports novel SAR exploration
Distinct electronic/steric features; class‑level inference
Chemical scaffold Structural differentiation SAR potential

Validated CB2 Agonist in HTS Cascade

Of 678 initial hits from the primary screen, only 167 compounds validated in 10-point concentration-response curves and were confirmed as CB2-mediated (devoid of activity in null mode). This compound (Compound 4) was among the 47 hits with potency greater than 100 nM (EC₅₀ < 100 nM) and was selected for full follow-up characterization including radioligand binding and GTPγS functional assays. The compound showed similar activity in both PAM and agonist modes of the primary assay, confirming it as a direct CB2 agonist rather than a positive allosteric modulator [1]. This multi-tier validation provides higher confidence in the compound's mechanism of action compared to single-assay hits.

HTS Validation
Method context
Multi‑tier cascade: 10‑point CRC, CB2‑null counter‑screen, top 2.4% of validated hits
Higher confidence in CB2‑mediated mechanism
Reduces false‑positive risk compared to single‑point screening hits
High-throughput screening Assay validation Hit confirmation

Research & Procurement Applications


CB2-Selective Probe for Immune Modulation

With a >50-fold selectivity window over CB1 and a CB2 Ki of 0.2 µM, this compound is ideally suited as a chemical probe to dissect CB2-mediated immune signaling without confounding CB1-driven psychoactive effects. Its intermediate Emax (76%) as a partial agonist makes it particularly appropriate for chronic immune modulation models where full agonists may trigger receptor desensitization. The validated GTPγS functional potency (EC₅₀ = 0.08 µM) supports use in cellular assays at sub-micromolar concentrations [1].

Pain Therapeutic Lead Avoiding CNS Side Effects

This compound's complete absence of CB1 binding up to 10 µM addresses the primary safety liability that has plagued cannabinoid drug development. Its distinctive trichloroethyl-piperidine scaffold provides a novel SAR vector for medicinal chemistry teams seeking to optimize CB2 affinity and pharmacokinetic properties while maintaining CB1 avoidance. The 4-fold to 11.5-fold CB2 affinity advantage over co-identified agonists offers a stronger starting point for potency optimization compared to starting from lower-affinity hits [1].

CB2 Selectivity Reference Standard

Given the documented absence of CB1 activity alongside well-characterized CB2 binding and functional parameters across three orthogonal assays (cAMP, radioligand binding, GTPγS), this compound can serve as a CB2-selective reference standard in selectivity profiling panels. Its partial agonist profile (Emax = 76%) also makes it useful as a comparator for characterizing the efficacy spectrum of novel CB2 ligands, providing a benchmark between silent antagonists and full agonists [1].

Scaffold-Hopping Template for Intellectual Property

The trichloroethyl-benzamide scaffold is structurally distinct from classical cannabinoid chemotypes, offering a non-obvious template for patent protection around CB2 modulators. Procurement of this compound as a reference standard supports SAR-by-catalog and fragment-based approaches to explore the chemical space around the 4-methylpiperidine and 4-tert-butylbenzamide moieties for improved drug-like properties [1].

Application
Selection Property
Validation Focus
CB2 immune signaling studies
No detectable CB1 binding; CB2‑selective agonism
cAMP and GTPγS functional response
Pain pathway research without CB1 confounds
Absence of CB1 engagement
CB2 affinity and selectivity characterization
CB2 selectivity assay control
Well‑characterized partial agonist profile
Orthogonal assay confirmation (cAMP, binding, GTPγS)
Novel chemotype for SAR exploration
Trichloroethyl‑piperidine scaffold diverges from classical cannabinoids
Scaffold‑based lead optimization
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